cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-4-morpholinecarbimidothioate
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Overview
Description
Cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-4-morpholinecarbimidothioate, also known as CM-Morph, is a novel organosulfur compound that has recently been developed for use in scientific research. CM-Morph is an important tool for scientists as it can be used to investigate the structure and function of biomolecules such as proteins and enzymes. CM-Morph has unique properties that make it ideal for use in laboratory experiments, and its potential applications are numerous.
Scientific Research Applications
Oligonucleotide Synthesis
Research has shown the utility of related beta-cyanoethyl N,N-dialkylamino/N-morpholino phosphoramidites in the synthesis of DNA fragments. These compounds simplify the deprotection and isolation of the final product in oligonucleotide synthesis, making them suitable for automated DNA synthesis processes (Sinha, Biernat, McManus, & Köster, 1984). This research has contributed significantly to advancements in genetic engineering and molecular biology.
Photophysical Properties
Studies on mixed cyano-isocyanide cyclometalated iridium(III) complexes, which include similar cyano and morpholino groups, have reported strong blue photoluminescence. These properties suggest potential applications in OLEDs and other light-emitting devices (Dedeian, Shi, Forsythe, Morton, & Zavalij, 2007).
Polymer Science
The copolymerization of 5-cyanoindole with 3,4-ethylenedioxythiophene, involving components structurally related to the chemical of interest, has been explored for the development of new soluble conducting polymers. These materials show promise for applications in electronics and materials science due to their good redox activity, thermal stability, and high conductivity (Nie, Qu, Xu, & Zhang, 2008).
Solar Cell Applications
In the field of dye-sensitized solar cells, novel organic sensitizers that include cyano groups have been engineered to improve photoelectric conversion efficiency. These sensitizers demonstrate high incident photon-to-current conversion efficiency, indicating their potential for enhancing the performance of solar energy devices (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Medicinal Chemistry
Although not directly related to the exact compound, research on morpholine derivatives has shown significant biological activities, suggesting potential applications in drug discovery and development. These compounds exhibit sympathomimetic, analgesic, and other pharmacological activities (Rekka & Kourounakis, 2010).
Mechanism of Action
For such compounds, experimental studies are often needed to elucidate their mechanism of action and other properties. These studies might include in vitro assays to identify molecular targets, in vivo studies to understand the compound’s effects in a whole organism context, and pharmacokinetic studies to determine how the compound is absorbed, distributed, metabolized, and excreted.
If you have access to a research laboratory, you might consider conducting or commissioning such studies. Alternatively, you could reach out to the suppliers or manufacturers of the compound to see if they have any unpublished data or insights about its properties and activities.
properties
IUPAC Name |
cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carboximidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-21-14-9-12(11-18)13(10-15(14)22-2)19-16(24-8-3-17)20-4-6-23-7-5-20/h9-10H,4-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAPIZIIQFEHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)N=C(N2CCOCC2)SCC#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821968 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.